N4-Phenyl vs. N4-(3-Fluorophenyl): Differential GSK3beta Kinase Inhibitory Activity Defines the SAR Baseline
The N4-(3-fluorophenyl) analog (BDBM66010) demonstrated an EC50 of 1.24E+4 nM (12.4 μM) against human GSK3beta in a confirmatory dose-response HTS assay (PubChem AID 434954) [1]. In contrast, the N4-(2-methoxyphenyl)-N2-phenyl congener (BDBM69797) exhibited an EC50 > 3.00E+5 nM (>300 μM) in the same assay format, representing a >24-fold loss of activity attributable to unfavorable steric and electronic perturbations at the N4-aryl position [2]. The unsubstituted N4-phenyl compound (target, CAS 577986-51-7) lacks both the electron-withdrawing 3-fluoro group and the sterically demanding 2-methoxy group, thereby providing the minimal pharmacophoric requirement for this chemotype's kinase engagement. This establishes the target compound as the essential 'ground-state' reference for N4-aryl SAR expansion.
| Evidence Dimension | GSK3beta inhibitory potency (confirmatory dose-response) |
|---|---|
| Target Compound Data | Data not available in public domain; positioned as the unsubstituted N4-phenyl baseline reference compound [3] |
| Comparator Or Baseline | N4-(3-fluorophenyl) analog: EC50 = 12,400 nM; N4-(2-methoxyphenyl)-N2-phenyl analog: EC50 > 300,000 nM |
| Quantified Difference | >24-fold activity differential between 3-fluorophenyl and 2-methoxyphenyl-N2-phenyl analogs; target compound structurally intermediate |
| Conditions | Human GSK3beta, in vitro kinase inhibition assay, PubChem AID 434954 (confirmatory dose-response, 0.013–30 μM range) |
Why This Matters
Procuring the unsubstituted N4-phenyl compound is essential for establishing the minimum active pharmacophore; without it, any SAR interpretation of N4-substituted analogs remains unanchored.
- [1] BindingDB BDBM66010 / PubChem AID 434954. N4-(3-fluorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine — GSK3beta EC50 = 1.24E+4 nM. Broad Institute / NIH. https://pubchem.ncbi.nlm.nih.gov/bioassay/434954 View Source
- [2] BindingDB BDBM69797. N4-(2-methoxyphenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine — GSK3beta EC50 > 3.00E+5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=69797 View Source
- [3] ChEBI. N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine (CHEBI:94257). European Bioinformatics Institute. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:94257 View Source
